An In-Depth Technical Guide to the Synthesis and Characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, fluorinated indane scaffold is a valuable pharmacophore found in a variety of biologically active molecules. The stereochemistry at the C1 position is crucial for the desired pharmacological activity, making the enantioselective synthesis of the (S)-enantiomer a critical aspect of its utilization in drug discovery programs.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the asymmetric synthesis and detailed characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, tailored for researchers and professionals in the field.
Asymmetric Synthesis Strategies
The enantioselective synthesis of (S)-4-fluoro-1-aminoindane can be effectively achieved through several modern synthetic approaches. This guide will focus on two of the most powerful and widely adopted methods: enzymatic transamination and asymmetric transfer hydrogenation.
Enzymatic Transamination: A Biocatalytic Approach
Enzymatic transamination has emerged as a highly efficient and environmentally benign method for the asymmetric synthesis of chiral amines.[3][4] Transaminase enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. For the synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a transaminase enzyme is used to convert the prochiral ketone, 4-fluoro-1-indanone, into the desired (S)-amine.
Workflow for Enzymatic Transamination
Figure 1: General workflow for the enzymatic transamination of 4-fluoro-1-indanone.
Detailed Protocol: Enzymatic Transamination
-
Buffer and Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 9.0).
-
To the buffer, add a glucose dehydrogenase (GDH) for cofactor regeneration, D-glucose (100 mM), and NADP+ (1 mM).
-
Add the desired amine donor, such as isopropylamine (250 mM), and 2% (v/v) DMSO to aid in substrate solubility.[5]
-
-
Enzyme Reaction:
-
To the prepared buffer solution, add the purified transaminase enzyme (1 mg/mL).
-
Add 4-fluoro-1-indanone (5 mM) to initiate the reaction.
-
Incubate the reaction mixture at 25°C with shaking (220 rpm) for 24-48 hours.[5]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by chiral HPLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding 10 M NaOH.
-
Extract the product with an organic solvent such as ethyl acetate or tert-butyl methyl ether.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain pure (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
Asymmetric Transfer Hydrogenation: A Powerful Chemical Tool
Asymmetric transfer hydrogenation (ATH) of imines is a highly effective method for the synthesis of chiral amines.[1][2] This approach involves the in-situ formation of an imine from 4-fluoro-1-indanone and an ammonia source, followed by enantioselective reduction using a chiral catalyst, typically a chiral phosphoric acid, and a hydride source like Hantzsch ester.
Workflow for Asymmetric Transfer Hydrogenation
Figure 2: General workflow for the asymmetric transfer hydrogenation of a 4-fluoro-1-indanone-derived imine.
Detailed Protocol: Asymmetric Transfer Hydrogenation
-
Imine Formation and ATH Reaction:
-
In a reaction vessel under an inert atmosphere, dissolve 4-fluoro-1-indanone (1.0 equiv.) in a suitable solvent such as toluene.
-
Add an ammonia source, for example, ammonium acetate, and a dehydrating agent.
-
Add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) (1-5 mol%).[2][6][7]
-
Add the Hantzsch ester as the hydride source (1.2 equiv.).[6][7]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to afford the desired (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.[8]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the target compound.
Expected NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.20-6.90 | m | Aromatic-H | |
| ¹H | 4.50-4.40 | t | H-1 | |
| ¹H | 3.10-2.90 | m | H-3 | |
| ¹H | 2.50-2.30 | m | H-2 | |
| ¹³C | 162.0 (d) | d | J(C,F) ≈ 245 | C-4 |
| ¹³C | 145.0 (d) | d | J(C,F) ≈ 3 | C-7a |
| ¹³C | 135.0 (d) | d | J(C,F) ≈ 8 | C-3a |
| ¹³C | 128.0 (d) | d | J(C,F) ≈ 8 | Aromatic C-H |
| ¹³C | 120.0 (d) | d | J(C,F) ≈ 3 | Aromatic C-H |
| ¹³C | 114.0 (d) | d | J(C,F) ≈ 22 | Aromatic C-H |
| ¹³C | 55.0 | C-1 | ||
| ¹³C | 35.0 | C-3 | ||
| ¹³C | 30.0 | C-2 | ||
| ¹⁹F | -115.0 | s | Ar-F |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 152.08.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, e.e.) of a chiral compound.[9][10][11]
Protocol for Chiral HPLC Analysis:
-
Instrumentation: Use an HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., n-hexane/isopropanol/diethylamine, 90:10:0.1, v/v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. For the (S)-enantiomer, the major peak will correspond to its retention time.
Conclusion
The enantioselective synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a critical process for its application in drug discovery. This guide has detailed two robust and highly efficient methods, enzymatic transamination and asymmetric transfer hydrogenation, for the preparation of this valuable chiral building block. The provided protocols, along with the comprehensive characterization techniques, offer a solid foundation for researchers to produce and validate this important compound with high stereochemical purity. The choice of synthetic method will depend on the specific requirements of the research, including scale, available resources, and desired sustainability profile.
References
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